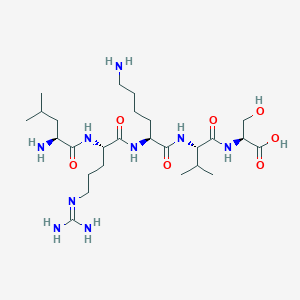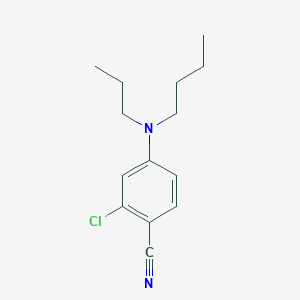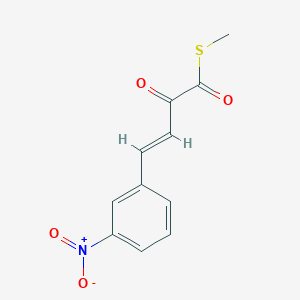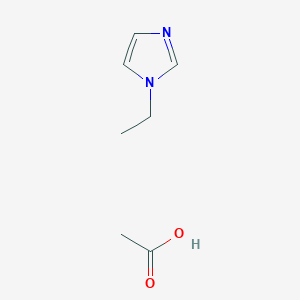
(1H-Imidazol-5-yl)-1H-pentazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-5-yl)-1H-pentazole is a compound that features both an imidazole and a pentazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pentazole is a five-membered ring composed entirely of nitrogen atoms. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
For the pentazole ring, the synthesis often involves the use of azides and nitrenes under specific conditions to form the nitrogen-rich ring structure. The reaction conditions must be carefully controlled to prevent decomposition of the highly reactive intermediates.
Industrial Production Methods
Industrial production of (1H-Imidazol-5-yl)-1H-pentazole would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Imidazol-5-yl)-1H-pentazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pentazole derivatives.
Substitution: The nitrogen atoms in the rings can participate in substitution reactions, leading to the formation of substituted imidazole or pentazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(1H-Imidazol-5-yl)-1H-pentazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1H-Imidazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pentazole ring, with its high nitrogen content, can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Pentazole: A five-membered ring composed entirely of nitrogen atoms, known for its high reactivity and potential use in high-energy materials.
Uniqueness
(1H-Imidazol-5-yl)-1H-pentazole is unique in that it combines the properties of both imidazole and pentazole in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .
Propriétés
Numéro CAS |
652148-72-6 |
|---|---|
Formule moléculaire |
C3H3N7 |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-3(5-2-4-1)10-8-6-7-9-10/h1-2H,(H,4,5) |
Clé InChI |
YICFZQARYXFDKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)N2N=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)


![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

